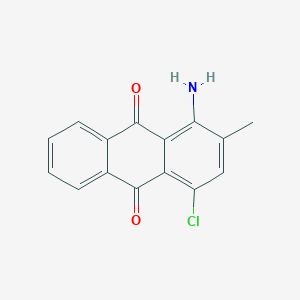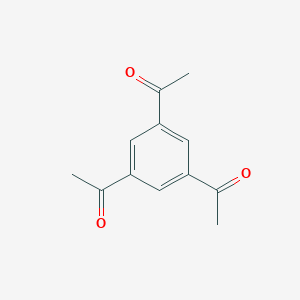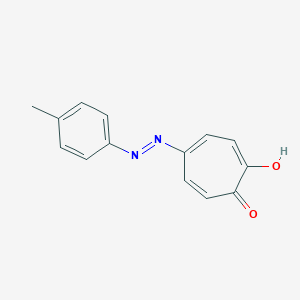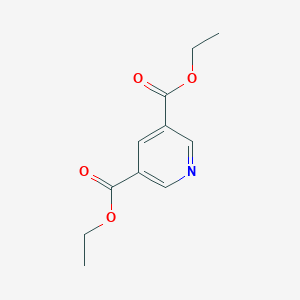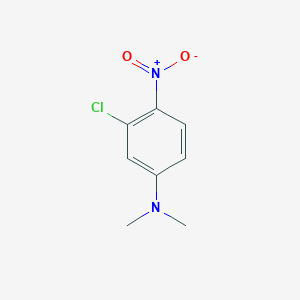
3-chloro-N,N-dimethyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N,N-dimethyl-4-nitroaniline is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as acetone, chloroform, and benzene. This compound is used in various research fields, including medicine, biochemistry, and environmental science.
Wirkmechanismus
The mechanism of action of 3-chloro-N,N-dimethyl-4-nitroaniline is not well understood. However, it is known to inhibit the growth of microorganisms by interfering with their metabolic processes. It is also known to inhibit the activity of enzymes that are involved in the biosynthesis of essential molecules in microorganisms.
Biochemische Und Physiologische Effekte
3-chloro-N,N-dimethyl-4-nitroaniline has been shown to have antimicrobial properties. It has been used in the development of antibiotics that are effective against a wide range of microorganisms. It is also known to have anti-inflammatory properties, and it has been used in the treatment of various inflammatory conditions. However, the compound has not been extensively studied for its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-N,N-dimethyl-4-nitroaniline in lab experiments is its antimicrobial properties. It can be used to study the growth and metabolism of microorganisms. It is also a useful reagent in the synthesis of other chemical compounds. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N,N-dimethyl-4-nitroaniline. One direction is the study of its mechanism of action. More research is needed to understand how this compound inhibits the growth of microorganisms. Another direction is the development of new drugs and pharmaceuticals based on this compound. It has shown promise in the treatment of various inflammatory conditions, and more research is needed to explore its potential in this area. Additionally, the synthesis of new chemical compounds using 3-chloro-N,N-dimethyl-4-nitroaniline as a reagent is an area of future research. New compounds with novel properties can be synthesized using this compound as a starting material.
Synthesemethoden
The synthesis of 3-chloro-N,N-dimethyl-4-nitroaniline involves the reaction between 3-chloro-4-nitroaniline and dimethyl sulfate. The reaction is carried out in the presence of anhydrous potassium carbonate and dimethylformamide. The yield of the product is around 80%.
Wissenschaftliche Forschungsanwendungen
3-chloro-N,N-dimethyl-4-nitroaniline is used in various scientific research applications. It is commonly used as a reagent in the synthesis of other chemical compounds. It is also used in the development of new drugs and pharmaceuticals. This compound is known to have antimicrobial properties, and it has been used in the development of antibiotics. It is also used in the study of enzyme kinetics and in the analysis of protein structure.
Eigenschaften
CAS-Nummer |
17815-98-4 |
|---|---|
Produktname |
3-chloro-N,N-dimethyl-4-nitroaniline |
Molekularformel |
C8H9ClN2O2 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
3-chloro-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
WIMREYFCEAFIOB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



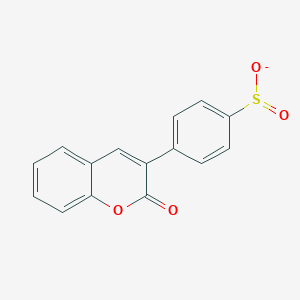
![Propanedinitrile, [(4-methylphenyl)hydrazono]-](/img/structure/B188971.png)
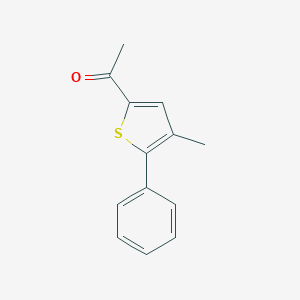
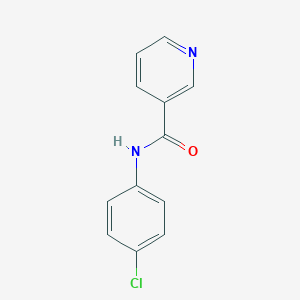
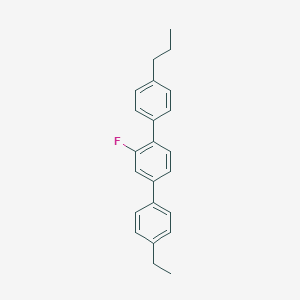
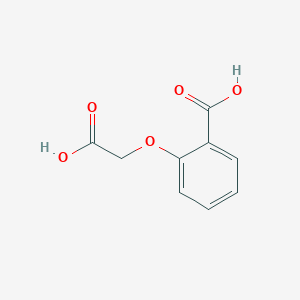
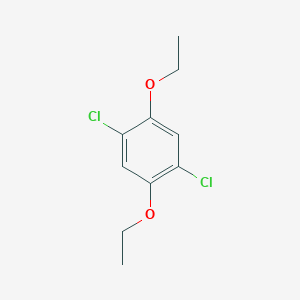
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
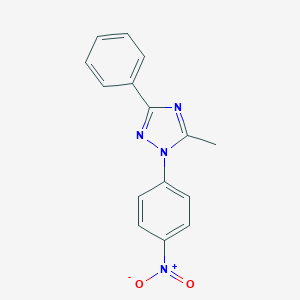
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
